molecular formula C9H9FN2O B2361084 1-(2-Fluorophenyl)-imidazolidin-2-one CAS No. 1190281-65-2

1-(2-Fluorophenyl)-imidazolidin-2-one

Cat. No.: B2361084
CAS No.: 1190281-65-2
M. Wt: 180.182
InChI Key: BDRARJNIICBGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidine ring substituted with a fluorophenyl group. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates . The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-imidazolidin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with ethylenediamine, followed by cyclization to form the imidazolidine ring . Another method includes the reaction of 2-fluorophenyl isocyanate with ethylenediamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-imidazolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-fluorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRARJNIICBGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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